4'-Methoxyflavone 4'-Methoxyflavone 2-(4-methoxyphenyl)-1-benzopyran-4-one is a member of flavonoids and an ether.
4'-Methoxyflavone is a natural product found in Ammopiptanthus mongolicus and Cullen corylifolium with data available.
Brand Name: Vulcanchem
CAS No.: 4143-74-2
VCID: VC21334141
InChI: InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3
SMILES: COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol

4'-Methoxyflavone

CAS No.: 4143-74-2

Cat. No.: VC21334141

Molecular Formula: C16H12O3

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

4'-Methoxyflavone - 4143-74-2

CAS No. 4143-74-2
Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
IUPAC Name 2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3
Standard InChI Key OMICQBVLCVRFGN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2

Chemical Properties and Structure

4'-Methoxyflavone is represented by the molecular formula C₁₆H₁₂O₃ with a molecular weight of 252.265 g/mol . The compound exists as a crystalline solid with a distinct molecular structure featuring a 2-phenylchromen-4-one backbone with a methoxy group at the para position of the 2-phenyl group (B-ring).

The physical and chemical properties of 4'-Methoxyflavone are summarized in the following table:

PropertyValue
CAS Number4143-74-2
IUPAC Name2-(4-methoxyphenyl)chromen-4-one
Molecular FormulaC₁₆H₁₂O₃
Molecular Weight252.26500 g/mol
Density1.24 g/cm³
Melting Point157-158°C
Boiling Point401.5°C at 760 mmHg
Flash Point188.2°C
Exact Mass252.07900
LogP3.46860
Polar Surface Area39.44000
Index of Refraction1.614

The relatively high LogP value of 3.46860 indicates considerable lipophilicity, which influences its ability to cross cellular membranes and potentially the blood-brain barrier . This property is particularly relevant for its neuroprotective applications. The compound's melting point (157-158°C) and high boiling point (401.5°C) reflect strong intermolecular forces in its crystal structure .

Spectral Characteristics

Spectroscopic analysis provides essential information about the electronic structure and absorption properties of 4'-Methoxyflavone. According to PhotochemCAD databases, 4'-Methoxyflavone exhibits:

Spectral PropertyValue
Absorption Wavelength255 nm
Absorption Epsilon10,400
Solvent UsedEthanol (EtOH)

The absorption maximum at 255 nm is characteristic of the π→π* transitions in the conjugated systems of the flavone structure . The relatively high extinction coefficient (epsilon) value of 10,400 indicates strong UV absorption, which is typical for flavonoid compounds with extended conjugation. These spectral properties can be used for quantitative analysis and identification of 4'-Methoxyflavone in various samples.

Biological Activity

Neuroprotective Effects

One of the most significant biological activities of 4'-Methoxyflavone is its neuroprotective capacity. Research has demonstrated that 4'-Methoxyflavone prevents decrease in cell viability of HeLa and SH-SY5Y cells when exposed to the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) . This protective effect is particularly notable as MNNG is known to induce parthanatos, a distinct cell death pathway involved in various neurodegenerative conditions.

The neuroprotective activity extends to primary neuronal cells, as 4'-Methoxyflavone has been shown to protect cortical neurons against cell death induced by N-methyl-D-aspartate (NMDA) . This finding is particularly relevant for conditions involving excitotoxicity, such as stroke, traumatic brain injury, and certain neurodegenerative diseases.

Mechanism of Action

The mechanism underlying 4'-Methoxyflavone's neuroprotective effects involves inhibition of parthanatos, a cell death pathway characterized by overactivation of poly(ADP-ribose) polymerase-1 (PARP-1). Studies have demonstrated that 4'-Methoxyflavone reduces the synthesis and accumulation of poly(ADP-ribose) polymer , which is a critical mediator in the parthanatos pathway.

This mechanism is significant because excessive PARP-1 activation leads to energy depletion and ultimately cell death in neurons. By inhibiting this process, 4'-Methoxyflavone may protect neuronal cells during conditions of oxidative stress and DNA damage, which are common in neurodegenerative diseases.

Metabolism

Enzymatic Processing

4'-Methoxyflavone undergoes significant metabolic transformations in biological systems, primarily through the action of cytochrome P450 enzymes. Research has demonstrated that 4'-Methoxyflavone can be oxidized to O-demethylated products primarily by CYP1B1 and CYP2A13 enzymes . This metabolism is an essential consideration for understanding the compound's in vivo effects and potential therapeutic applications.

Metabolic Products

The metabolic processing of 4'-Methoxyflavone results in several products:

  • The primary metabolic pathway involves O-demethylation, leading to the formation of 4'-hydroxyflavone .

  • To a lesser extent, 4'-Methoxyflavone also undergoes ring oxidation, resulting in the formation of various hydroxylated derivatives .

Interestingly, when comparing the metabolism of 4'-Methoxyflavone with similar compounds such as 3'-methoxyflavone and 3',4'-dimethoxyflavone, research indicates that CYP1B1 typically demonstrates higher activity for the O-demethylation of these compounds compared to CYP2A13 . The metabolic profile of 4'-Methoxyflavone is an important consideration for its potential pharmaceutical applications, as metabolites may exhibit different biological activities compared to the parent compound.

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